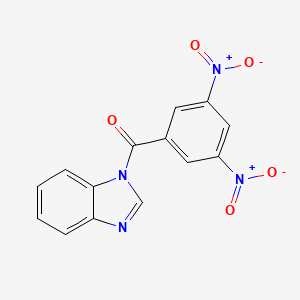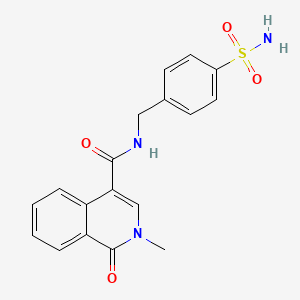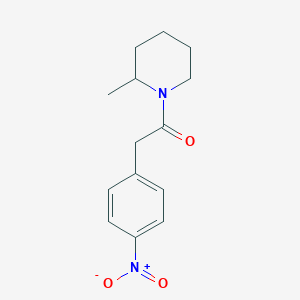![molecular formula C16H17N5O2 B11025626 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11025626.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE is a complex organic compound that features a pyrrole ring substituted with dimethyl groups and an oxadiazole ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole ring, followed by the introduction of dimethyl groups. The oxadiazole ring is then synthesized separately and linked to the pyridine moiety. Finally, the two main fragments are coupled under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: The compound could have potential therapeutic applications, such as acting as a lead compound for drug development targeting specific biological pathways.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in drug development or as a research tool.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound shares the pyrrole ring structure but differs in the presence of a thiophene ring instead of the oxadiazole-pyridine moiety.
Pyrromethene 546: Another compound with a pyrrole ring, but with different substituents and functional groups.
Uniqueness
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE is unique due to its combination of a dimethyl-substituted pyrrole ring and an oxadiazole-pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C16H17N5O2/c1-11-5-6-12(2)21(11)10-14(22)18-9-15-19-16(20-23-15)13-4-3-7-17-8-13/h3-8H,9-10H2,1-2H3,(H,18,22) |
InChI Key |
FAQXCUKMAGIRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCC2=NC(=NO2)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025543.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11025545.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11025553.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11025558.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11025565.png)
![5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11025572.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11025581.png)


![Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11025593.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11025609.png)
![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)
